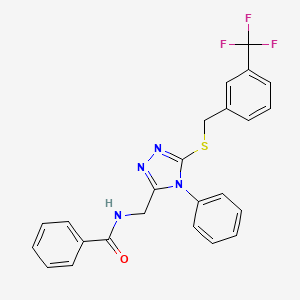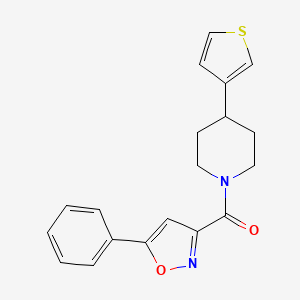![molecular formula C15H21N3O2 B2424258 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ène-1-carboxamide CAS No. 1797351-32-6](/img/structure/B2424258.png)
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ène-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide is a chemical compound with a unique structure that combines a tetrahydropyran ring, a pyrazole ring, and a cyclohexene carboxamide group
Applications De Recherche Scientifique
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazine with a 1,3-dicarbonyl compound under basic conditions.
Coupling of the Rings: The tetrahydropyran and pyrazole rings are coupled using a suitable linker, such as a haloalkane, under nucleophilic substitution conditions.
Formation of the Cyclohexene Carboxamide: The final step involves the reaction of the coupled intermediate with cyclohexene carboxylic acid or its derivatives under amide bond formation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Haloalkanes or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Mécanisme D'action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cyclohex-3-enecarboxamide
- N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)cyclohex-3-enecarboxamide
- N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
Uniqueness
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide is unique due to its combination of a tetrahydropyran ring, a pyrazole ring, and a cyclohexene carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(12-4-2-1-3-5-12)17-13-10-16-18(11-13)14-6-8-20-9-7-14/h1-2,10-12,14H,3-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDPCMKZGXUUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-amino-2-oxoethyl)sulfanylbenzamide](/img/structure/B2424175.png)
![methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B2424177.png)
![3-methoxy-N-methyl-N-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2424178.png)

![Tert-butyl N-[[(2S,4S)-4-fluoro-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B2424183.png)

![N-(4-butylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2424185.png)







